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Compound of Interest

Compound Name: Cgp 53820

Cat. No.: B1668520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two HIV protease inhibitors, Cgp
53820 and Lopinavir. While direct comparative studies are unavailable due to the different eras

of their development, this document synthesizes the existing experimental data to offer an

objective overview of their performance and characteristics.

Overview and Mechanism of Action
Both Cgp 53820 and Lopinavir are inhibitors of the human immunodeficiency virus (HIV)

protease, an enzyme critical for the viral life cycle. HIV protease is an aspartic protease

responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.

Inhibition of this enzyme results in the production of immature, non-infectious viral particles,

thus halting the spread of the virus.

Cgp 53820 is a pseudosymmetric inhibitor of HIV-1 and HIV-2 proteases.[1] Its design was part

of early efforts to develop potent and specific inhibitors of the viral enzyme.

Lopinavir, a more recent development, is a potent, second-generation protease inhibitor. It is a

peptidomimetic molecule designed to mimic the peptide linkage cleaved by HIV protease but is

itself non-cleavable.[2] Lopinavir is almost exclusively co-formulated with a low dose of

Ritonavir, another protease inhibitor that acts as a potent inhibitor of the cytochrome P450 3A4

(CYP3A4) enzyme. This co-administration, known as boosting, significantly increases

Lopinavir's plasma concentration and therapeutic efficacy by reducing its metabolism.
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Quantitative Performance Data
The following table summarizes the available quantitative data for Cgp 53820 and Lopinavir. It

is important to note that the data for each compound were generated in separate studies, and

direct comparison of absolute values should be approached with caution due to potential

variations in experimental conditions.

Parameter Cgp 53820 Lopinavir

Target HIV-1 and HIV-2 Protease HIV-1 Protease

Inhibition Constant (Ki) 9 nM (HIV-1 Protease)[3]
1.3 - 3.6 pM (wild-type HIV-1

Protease)

53 nM (HIV-2 Protease)[3]

IC50 Not Available

6.5 nM (in HIV-infected

peripheral blood mononuclear

cells)

0.69 ng/mL (serum-free)

Chemical Formula C31H51N5O5[4] C37H48N4O5

Molecular Weight 573.8 g/mol [4] 628.8 g/mol

CAS Number 149267-24-3[4][5] 192725-17-0

Chemical Structures
The chemical structures of Cgp 53820 and Lopinavir are presented below.

Cgp 53820 IUPAC Name: (2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-

methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-

methylbutanamide[4]

Lopinavir IUPAC Name: (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-

1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
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Detailed experimental protocols for the specific studies cited are not fully available. However, a

general methodology for determining the inhibitory activity of compounds against HIV protease

is described below.

HIV-1 Protease Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by

recombinant HIV-1 protease.

Materials:

Recombinant HIV-1 Protease

Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked

by a fluorophore and a quencher)

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT,

and 10% glycerol)

Test compounds (Cgp 53820 or Lopinavir) dissolved in a suitable solvent (e.g., DMSO)

96-well microplates (black, for fluorescence readings)

Fluorescence microplate reader

Procedure:

Prepare a series of dilutions of the test compound in the assay buffer.

In each well of the microplate, add the test compound dilution. Include control wells with no

inhibitor (enzyme activity control) and wells with no enzyme (background control).

Add the recombinant HIV-1 protease to each well (except the background control) and

incubate for a pre-determined time at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
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Monitor the increase in fluorescence over time using a microplate reader with excitation and

emission wavelengths appropriate for the specific fluorogenic substrate. The cleavage of the

substrate by the protease separates the fluorophore from the quencher, resulting in an

increase in fluorescence.

Calculate the initial reaction rates for each concentration of the inhibitor.

Determine the IC50 value, which is the concentration of the inhibitor that reduces the

enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations

and fitting the data to a suitable dose-response curve.

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff

equation, especially for competitive inhibitors, by also determining the Michaelis-Menten

constant (Km) of the substrate.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of HIV protease inhibitors and a

general workflow for their evaluation.
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Caption: Mechanism of HIV Protease Inhibition.
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Caption: General Experimental Workflow for HIV Protease Inhibitor Discovery.
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Conclusion
Both Cgp 53820 and Lopinavir are effective inhibitors of HIV protease. Based on the available

data, Lopinavir exhibits significantly higher potency against HIV-1 protease, with a Ki in the

picomolar range compared to the nanomolar Ki of Cgp 53820. This substantial difference in

inhibitory activity highlights the advancements in drug design and optimization that have

occurred between the development of these two compounds. Lopinavir's clinical utility is further

enhanced by its co-formulation with Ritonavir, which improves its pharmacokinetic profile. The

information on Cgp 53820 is limited, reflecting its status as an earlier-stage research

compound. This guide provides a foundational comparison for researchers in the field of

antiretroviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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